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Compound of Interest

Compound Name: Daporinad

Cat. No.: B1663336

An In-depth Guide to the Pharmacological and Metabolic Profile of the NAMPT Inhibitor
Daporinad

Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of
nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of
nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+
levels, Daporinad has demonstrated potent pro-apoptotic effects in various cancer models,
making it a subject of significant interest in oncology research.[1][2] This guide provides a
comparative analysis of Daporinad and its known metabolites, offering researchers, scientists,
and drug development professionals a comprehensive overview of its pharmacological and
metabolic characteristics, supported by experimental data and detailed methodologies.

Comparative Pharmacological Profile

While extensive research has characterized the activity of Daporinad, a significant knowledge
gap exists regarding the specific biological activities and pharmacokinetic profiles of its
metabolites. A pivotal study by Park et al. (2022) successfully identified 25 metabolites of
Daporinad in mice, elucidating the primary metabolic pathways.[1][2] However, the individual
NAMPT inhibitory activity (e.g., IC50 values) and other pharmacological properties of these
metabolites have not been extensively reported in publicly available literature. One review
explicitly states that the activity of the N-oxide metabolite, a known product of pyridyl NAMPT
inhibitors, has not been reported.
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The following tables summarize the available quantitative data for Daporinad and provide a
framework for future comparative studies with its metabolites, once such data becomes
available.

Table 1: NAMPT Inhibition and Anti-proliferative Activity of Daporinad
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Compound

Target

Assay Type

IC50 (nM)

Cell Line(s)

Reference

Daporinad
(FK866)

Recombinant
Human
NAMPT

Enzyme
Inhibition

0.09

N/A

Daporinad
(FK866) is an
effective
inhibitor of
nicotinamide
phosphoribos
yltransferase
(NMPRTase;
Nampt) with
an IC50 of
0.09 nM.

Daporinad
(FK866)

Hematologic
Malignant
Cells

Cytotoxicity

0.09 - 27

AML, ALL,
MCL, CLL, T-
cell

lymphoma

FK866
(Daporinad)
at low
concentration
S ranging
from 0.09-27
nM induces
dose-
dependent
cytotoxicity in
41
hematologic
malignant
cells
including
acute myeloid
leukemia
[AML], acute
lymphoblastic
leukemia
[ALL], mantle
cell
lymphoma
[MCL],
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chronic
lymphocytic
leukemia
[CLL], and T-
cell
lymphoma.

Table 2: In Vivo Pharmacokinetic Parameters of Daporinad in Mice (Intravenous
Administration)
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Dose
(mgl/kg)

Cmax
(ng/mL)

AUC
(ng-h/mL)

t1/2 (h)

(L/h/kg)

Vss
(L/kg)

Referenc
e

2030 * 260

680 + 90

05+0.1

7.4+x1.0

53+0.38

This
qualified
method
was
successfull
y applied to
intravenou
s (V)
pharmacok
inetic (PK)
studies of
Daporinad
in mice at
doses of 5,
10 and 30
mg/kg.

10

4050 + 540

1410 £ 190

05+0.1

This
qualified
method
was
successfull
y applied to
intravenou
s (V)
pharmacok
inetic (PK)
studies of
Daporinad
in mice at
doses of 5,
10 and 30
mg/kg.
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This
qualified
method
was
successfull
y applied to
intravenou
30 10100 = 5450 +710 0.6+0.1 55+0.7 4.7+0.6 (V)

1300 pharmacok
inetic (PK)
studies of
Daporinad
in mice at
doses of 5,
10 and 30

mg/kg.

Metabolic Pathways of Daporinad

The metabolism of Daporinad is extensive, with 25 metabolites identified in mice.[1][2] The
primary metabolic transformations include amide hydrolysis, oxidation, and desaturation.[1] Six
metabolites were identified as containing an N-oxide moiety.[1] The metabolic pathways are
summarized in the diagram below.
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Metabolic pathways of Daporinad.

Signaling Pathways Affected by Daporinad

The primary mechanism of action of Daporinad is the inhibition of NAMPT, leading to the
depletion of NAD+. NAD+ is a crucial coenzyme for numerous cellular processes, and its
depletion has widespread downstream effects.
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Signaling cascade initiated by Daporinad.

Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory
concentration (IC50) of a test compound against NAMPT.

Materials:

Recombinant human NAMPT enzyme
Nicotinamide (NAM)
5-Phosphoribosyl-1-pyrophosphate (PRPP)

ATP
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Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 10 mM MgCI2, 1 mM DTT)

96-well microplate

Plate reader capable of measuring NAD+ levels (e.g., via a coupled enzyme reaction that
produces a fluorescent or colorimetric signal)

Procedure:

Prepare a serial dilution of Daporinad or the test compound in the assay buffer.

In a 96-well plate, add the diluted compounds.

Add the NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 15-30
minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the reaction and measure the amount of NAD+ produced using a suitable detection
method.

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor
control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell line of interest

Complete cell culture medium
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Daporinad or test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
96-well cell culture plate

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

Treat the cells with a serial dilution of Daporinad or the test compound and incubate for a
desired period (e.g., 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at
37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group compared to the untreated
control.

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of
cell viability.

Preparation Incubation & Reaction Measurement & Analysis

Seed cells in Add serially diluted Incubate for 72h Add MTT reagent Incubate for 2-4h Solubilize formazan Measure absorbance Calculate % viability
96-well plate Daporinad/Metabolites 9 (Formazan formation) crystals (DMSO) (570 nm) and IC50
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Experimental workflow for the MTT assay.

Conclusion

Daporinad remains a valuable tool for studying the role of NAMPT and NAD+ metabolism in
cancer and other diseases. While its clinical development has been hampered by a lack of
efficacy, the understanding of its metabolic fate is crucial for the design of next-generation
NAMPT inhibitors with improved pharmacological properties. The identification of 25
metabolites of Daporinad opens up new avenues of research.[1][2] A critical next step for the
field will be to synthesize these metabolites and characterize their biological activity and
pharmacokinetic profiles. Such a comparative analysis will be invaluable for understanding the
overall disposition of Daporinad and for identifying potentially active or toxic metabolites,
thereby guiding the development of more effective and safer NAMPT-targeting therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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